2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-(3,4-DIMETHOXYPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE is a complex heterocyclic compound known for its potential pharmacological properties. This compound belongs to the class of pyranoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-AMINO-4-(3,4-DIMETHOXYPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE typically involves multicomponent reactions (MCRs). One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as ammonium acetate or piperidine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, ammonium acetate), and varying temperatures and pressures depending on the specific reaction . Major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-AMINO-4-(3,4-DIMETHOXYPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 2-AMINO-4-(3,4-DIMETHOXYPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE include other pyranoquinoline derivatives and related heterocyclic compounds. Some examples are:
- 2-AMINO-4-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(3-PYRIDINYL)-6,8-DIHYDRO-4H-QUINOLINE-3-CARBONITRILE
- 2-AMINO-4,5-DIHYDRO-4-ARYLPYRANO[3,2-B]INDOLE-3-CARBONITRILES
These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of 2-AMINO-4-(3,4-DIMETHOXYPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE lies in its specific combination of functional groups, which contribute to its distinct pharmacological properties.
Properties
Molecular Formula |
C27H21N3O4 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-6-phenyl-4H-pyrano[3,2-c]quinoline-3-carbonitrile |
InChI |
InChI=1S/C27H21N3O4/c1-32-21-13-12-16(14-22(21)33-2)23-19(15-28)26(29)34-25-18-10-6-7-11-20(18)30(27(31)24(23)25)17-8-4-3-5-9-17/h3-14,23H,29H2,1-2H3 |
InChI Key |
OQTKFQNQKPYUPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5)N)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.